2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
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Overview
Description
2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
The synthesis of 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves several steps. The synthetic route typically starts with the preparation of the nitroimidazole core, followed by the introduction of the phenoxy and trifluoromethoxy groups. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has shown significant activity against various parasitic infections, making it a valuable tool in parasitology research.
Medicine: Its potent antileishmanial effects have made it a candidate for developing new treatments for visceral leishmaniasis.
Mechanism of Action
The mechanism of action of 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets in the parasite. The compound disrupts the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the parasite’s DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique compared to other similar compounds due to its trifluoromethoxy group, which enhances its biological activity and stability. Similar compounds include:
- 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles
- 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines
- 2-nitro-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]oxazepines These compounds have been studied for their antitubercular and antileishmanial effects, but this compound has shown superior efficacy and stability .
Properties
Molecular Formula |
C13H10F3N3O5 |
---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2 |
InChI Key |
IXUWKDINJWESQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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